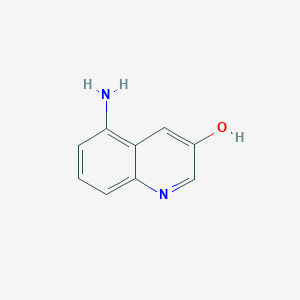

5-Aminoquinolin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Aminoquinolin-3-ol is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.18 . It is a solid substance and is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 5-Aminoquinolin-3-ol consists of a pyridine ring fused to a phenol, with an amino group attached . The InChI code for this compound is 1S/C9H8N2O/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H,10H2 .Physical And Chemical Properties Analysis

5-Aminoquinolin-3-ol is a solid substance . It has a molecular weight of 160.18 and a molecular formula of C9H8N2O . The InChI code for this compound is 1S/C9H8N2O/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H,10H2 .Applications De Recherche Scientifique

Antimalarial Activity and Structure-Activity Relationships

A study conducted by Werbel et al. (1986) explored the synthesis and antimalarial activity of a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and their N omega-oxides. The research demonstrated significant antimalarial potency against Plasmodium berghei in mice, with effects also noted against resistant strains and in primate models, suggesting potential clinical applications in malaria treatment (Werbel et al., 1986).

PARP Inhibition for Disease Treatment

Threadgill (2015) discussed the biochemical and pharmacological utility of 5-Aminoisoquinolin-1-one (5-AIQ), a water-soluble inhibitor of the poly(ADP-ribose) polymerases (PARPs), which lack isoform-selectivity. Despite moderate in vitro potency against PARP-1, 5-AIQ has shown significant protective activity in various disease models, including ischemic conditions and inflammatory diseases, highlighting its potential in therapeutic interventions (Threadgill, 2015).

Anti-Cancer Agents

Yan et al. (2013) synthesized a series of polyhalo 2-aryl-4-aminoquinazolines and 3-aminoindazoles, demonstrating excellent growth inhibitory activities against several tumor cell lines. This study points to the potential use of 5-Aminoquinolin-3-ol derivatives as anticancer agents (Yan et al., 2013).

Fluorescent Probes for Solvation Studies

Das et al. (2022) utilized 3-Aminoquinoline as a fluorescent probe for studying solvation in binary solvent mixtures, indicating the application of 5-Aminoquinolin-3-ol derivatives in chemical sensing and molecular interactions (Das et al., 2022).

Anti-Corrosion Activity

Rouifi et al. (2020) explored the anti-corrosion activity of novel 8-hydroxyquinoline derivatives for carbon steel in HCl molar environments, showcasing the utility of 5-Aminoquinolin-3-ol derivatives in protecting metals against corrosion, thus expanding the scope of applications to materials science (Rouifi et al., 2020).

Safety and Hazards

5-Aminoquinolin-3-ol is classified under the GHS07 pictogram . The hazard statements associated with this compound include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P

Propriétés

IUPAC Name |

5-aminoquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXQIJJAGDBYPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminoquinolin-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2716689.png)

![Tert-butyl 2-[4-methyl-5-(methylamino)-1,2,4-triazol-3-yl]acetate](/img/structure/B2716690.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2716691.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide](/img/structure/B2716695.png)

![Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2716696.png)

![[2-(3-Chloropropoxy)ethyl]benzene](/img/structure/B2716699.png)

![1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2716700.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[benzyl(methyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2716702.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridine](/img/structure/B2716706.png)

![Tert-butyl 2-[(3-methylpyrrolidin-3-yl)amino]acetate](/img/structure/B2716708.png)

![N-(4-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2716710.png)